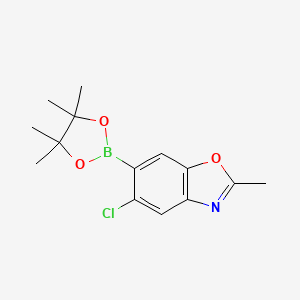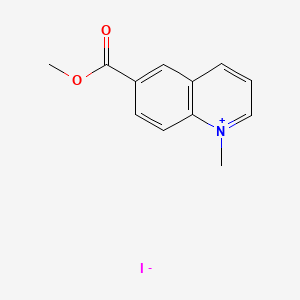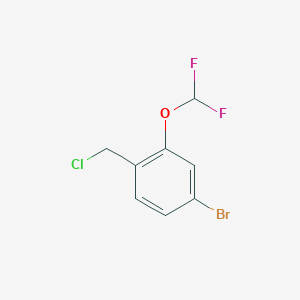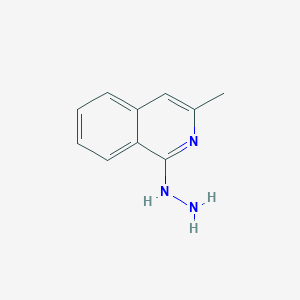
Isoquinoline, 1-hydrazinyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-hydrazinyl-3-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, and both are composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of isoquinoline and its derivatives, including Isoquinoline, 1-hydrazinyl-3-methyl-, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Bischler-Napieralski Reaction: This reaction uses β-phenylethylamines and acyl chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Isoquinoline, 1-hydrazinyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common reagents used in these reactions include sulfuric acid, hydrogen chloride, and various oxidizing and reducing agents . Major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-hydrazinyl-3-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Isoquinoline, 1-hydrazinyl-3-methyl- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . The specific pathways and targets depend on the structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline, 1-hydrazinyl-3-methyl- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Benzylisoquinoline: A naturally occurring alkaloid with a similar structure but different biological functions.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological properties.
Isoquinoline, 1-hydrazinyl-3-methyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activities .
Eigenschaften
CAS-Nummer |
27187-07-1 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(3-methylisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)10(12-7)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
QDRZLHQEAFIMPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




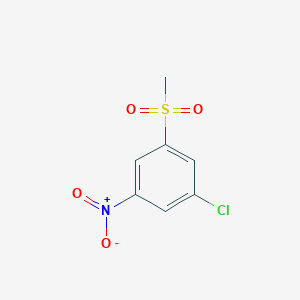
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
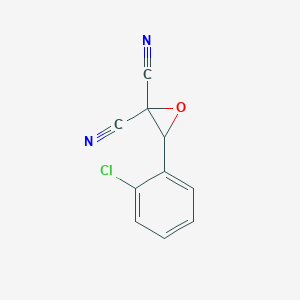
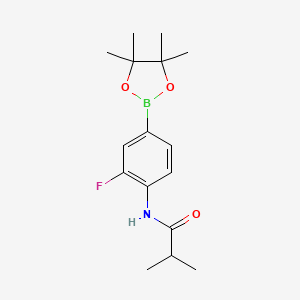
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
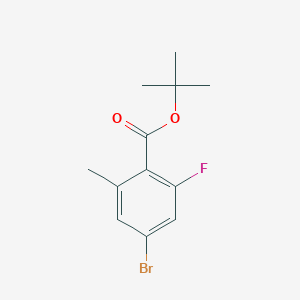
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
